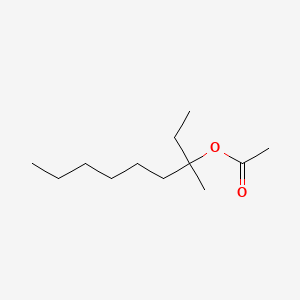

1-Ethyl-1-methylheptyl acetate

説明

Such esters typically serve as solvents, flavoring agents, or intermediates in organic synthesis. However, due to the lack of direct data in the evidence, the following comparisons will focus on structurally or functionally related acetate esters from the available sources.

特性

CAS番号 |

22616-19-9 |

|---|---|

分子式 |

C12H24O2 |

分子量 |

200.32 g/mol |

IUPAC名 |

3-methylnonan-3-yl acetate |

InChI |

InChI=1S/C12H24O2/c1-5-7-8-9-10-12(4,6-2)14-11(3)13/h5-10H2,1-4H3 |

InChIキー |

HVPKIOUHNVOKDK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC(C)(CC)OC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylheptyl acetate can be synthesized through the esterification reaction between 1-ethyl-1-methylheptanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 1-ethyl-1-methylheptyl acetate involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated, and the ester is distilled off as it forms. This method ensures high yield and purity of the product .

化学反応の分析

Types of Reactions: 1-Ethyl-1-methylheptyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol .

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, heat.

Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

Hydrolysis: 1-Ethyl-1-methylheptanol and acetic acid.

Transesterification: New ester and alcohol.

科学的研究の応用

1-Ethyl-1-methylheptyl acetate has various applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems due to its ester functional group.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used in the fragrance and flavor industries for its pleasant odor.

作用機序

The mechanism of action of 1-ethyl-1-methylheptyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester functional group is susceptible to nucleophilic attack, leading to hydrolysis or transesterification .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Functional Properties

2.1.1 Branched Acetates

2-Methoxy-1-methylethyl acetate (CAS 108-65-6):

- Ethyl (1-isocyanatocyclohexyl)acetate (CAS 854137-66-9): Molecular Formula: C₁₁H₁₇NO₃ Key Features: Cyclohexyl and isocyanate groups confer reactivity for polymer synthesis. Applications include agrochemicals and pharmaceuticals .

2.1.2 Aromatic Acetates

Methyl 1-Naphthaleneacetate (CAS 2876-78-0):

1-(3-Chlorophenyl)ethyl acetate (CAS 19759-40-1):

Physical and Chemical Properties

Limitations and Knowledge Gaps

The absence of direct data on 1-Ethyl-1-methylheptyl acetate in the provided evidence precludes a targeted analysis. However, trends from analogous compounds suggest that branching and functional groups (e.g., ethers, aromatics) significantly influence solubility, reactivity, and industrial utility. Future studies should prioritize synthesizing and characterizing this compound to fill existing data gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。